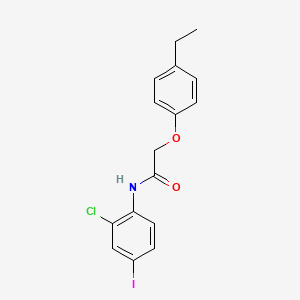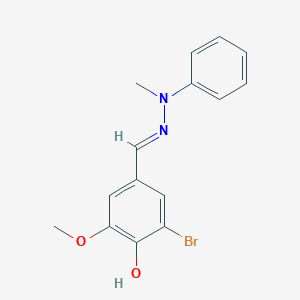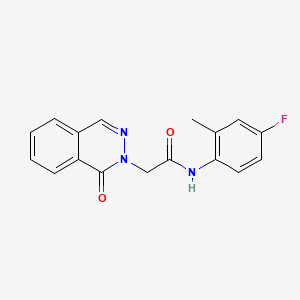![molecular formula C16H26N4O2S B6005071 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6005071.png)
2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective inhibitor of the protein kinase C (PKC) family, which makes it a promising tool for investigating the role of PKC in various biological processes. In
Wirkmechanismus
2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine selectively inhibits the activity of 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine by binding to the catalytic domain of the enzyme. This binding prevents the activation of 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine by diacylglycerol and other activators, thus blocking downstream signaling pathways that rely on 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine activity.
Biochemical and Physiological Effects:
The inhibition of 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine by 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has been shown to have various biochemical and physiological effects. For example, in cancer cells, 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine inhibition by this compound has been shown to induce apoptosis and inhibit cell proliferation. In diabetic animal models, 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine inhibition has been shown to improve insulin sensitivity and reduce hyperglycemia. In neurological disorders, 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine inhibition has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is its selectivity for 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine, which allows for targeted inhibition of this enzyme. This selectivity also reduces the likelihood of off-target effects and toxicity. However, one limitation of this compound is its relatively low potency, which may require higher concentrations for effective inhibition of 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine.
Zukünftige Richtungen
There are several future directions for research on 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine. One area of interest is the development of more potent 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine inhibitors based on this compound. Another area of research is the investigation of the role of 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine in various diseases and the development of targeted therapies based on 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine inhibition. Additionally, the use of 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine in combination with other drugs or therapies may enhance its effectiveness and reduce potential side effects.
Synthesemethoden
The synthesis of 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine involves a series of chemical reactions. The starting materials are 1-(propylsulfonyl)-3-pyrrolidine and 1-(4-chlorobutyl)-4-piperidinone. These two compounds are reacted together in the presence of a base, such as potassium carbonate, to form the intermediate 4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinone. This intermediate is then reacted with 2-chloropyrimidine in the presence of a base and a palladium catalyst to form the final product, 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine.
Wissenschaftliche Forschungsanwendungen
2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has been used extensively in scientific research to investigate the role of 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine in various biological processes. 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is a family of enzymes that play a crucial role in cell signaling, and dysregulation of 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has been implicated in various diseases, including cancer, diabetes, and neurological disorders. The selective inhibition of 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine by 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine allows researchers to study the specific role of 2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine in these diseases and develop targeted therapies.
Eigenschaften
IUPAC Name |
2-[4-(1-propylsulfonylpyrrolidin-3-yl)piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-2-12-23(21,22)20-11-6-15(13-20)14-4-9-19(10-5-14)16-17-7-3-8-18-16/h3,7-8,14-15H,2,4-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVOBTNRRUZOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(C1)C2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-Propylsulfonylpyrrolidin-3-yl)piperidin-1-yl]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1-cyclopentyl-2-pyrrolidinyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-thiophenecarboxamide](/img/structure/B6004989.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6004990.png)
![2-[(3-bromobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B6004992.png)
![{1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B6004999.png)


![4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6005034.png)
![2-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6005036.png)
![methyl 2,2-dimethyl-4,6-dioxo-5-{[(2-phenylethyl)amino]methylene}cyclohexanecarboxylate](/img/structure/B6005041.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-thiophenesulfonamide](/img/structure/B6005046.png)

![N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6005049.png)
![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-methoxyphenyl)piperidine](/img/structure/B6005061.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide](/img/structure/B6005062.png)